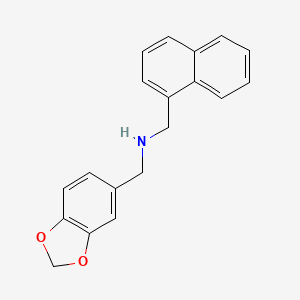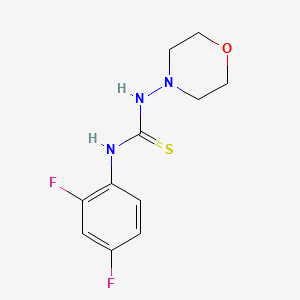![molecular formula C20H19FO3 B5821335 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as FLB-457, is a chemical compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential use as a research tool in neuroscience and pharmacology.
科学的研究の応用
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used as a research tool in neuroscience and pharmacology due to its high affinity and selectivity for dopamine D2 receptors. It has been shown to be a potent antagonist of D2 receptors, which are involved in the regulation of motor function, reward, and addiction. 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used to study the role of D2 receptors in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction.
作用機序
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one acts as a competitive antagonist of dopamine D2 receptors. It binds to the receptor with high affinity and prevents the binding of dopamine, which is the endogenous ligand for the receptor. This leads to a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of motor function, reward, and addiction.
Biochemical and Physiological Effects:
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is a key brain region involved in the regulation of motor function and reward. It has also been shown to decrease the locomotor activity of animals, which is a measure of their motor function. In addition, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, which is a measure of their addictive potential.
実験室実験の利点と制限
One of the main advantages of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its high affinity and selectivity for dopamine D2 receptors. This makes it a valuable research tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has a relatively short half-life, which can limit its usefulness in long-term studies.
将来の方向性
There are several future directions for the use of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in research. One possible direction is the development of new derivatives of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one with improved solubility and pharmacokinetic properties. Another direction is the use of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Finally, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one could be used to study the role of dopamine D2 receptors in other physiological processes, such as metabolism and immune function.
合成法
The synthesis of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base. The reaction proceeds via an SNAr mechanism and yields 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one as a white solid with a purity of >98%.
特性
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBYFRIWLJYRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)



![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)



![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)


